2-Chloro-3-(chloromethyl)-6-methoxypyridine
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Overview
Description
2-Chloro-3-(chloromethyl)-6-methoxypyridine is an organic compound with the molecular formula C7H7Cl2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-6-methoxypyridine typically involves the chlorination of 3-(chloromethyl)-6-methoxypyridine. One common method is the reaction of 3-(chloromethyl)-6-methoxypyridine with thionyl chloride (SOCl2) in the presence of a solvent like benzene . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous synthesis methods to ensure high yield and purity. The use of advanced techniques such as vapor-phase reactions and catalytic processes can enhance the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(chloromethyl)-6-methoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium iodide (KI), and copper sulfate (CuSO4) in the presence of a phase transfer catalyst.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridines, where the chlorine atom is replaced by the nucleophile.
Oxidation: The major products are pyridine N-oxides.
Scientific Research Applications
2-Chloro-3-(chloromethyl)-6-methoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(chloromethyl)-6-methoxypyridine involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through nucleophilic substitution and other chemical interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(chloromethyl)-6-methylquinoline
- 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
- 3-Chloro-2-(chloromethyl)-4-methylquinoline
Uniqueness
2-Chloro-3-(chloromethyl)-6-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its methoxy group at the 6-position and chloromethyl group at the 3-position make it a versatile intermediate for various chemical transformations .
Properties
Molecular Formula |
C7H7Cl2NO |
---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2-chloro-3-(chloromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-3-2-5(4-8)7(9)10-6/h2-3H,4H2,1H3 |
InChI Key |
SLXWEJOLMGFFKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)CCl)Cl |
Origin of Product |
United States |
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